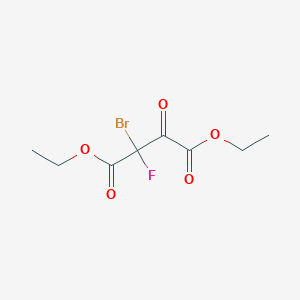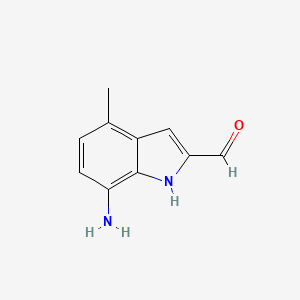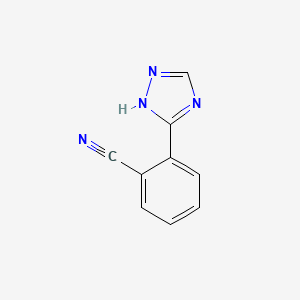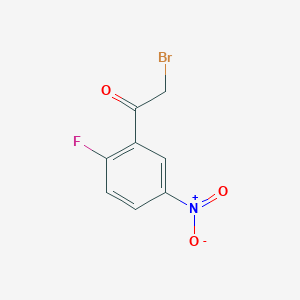
Diethyl 2-bromo-2-fluoro-3-oxobutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-bromo-2-fluoro-3-oxobutanedioate is an organic compound with the molecular formula C8H11BrF2O5. It is a derivative of butanedioic acid and contains both bromine and fluorine atoms, making it a unique compound with interesting chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-bromo-2-fluoro-3-oxobutanedioate typically involves the reaction of diethyl oxalate with bromine and fluorine sources under controlled conditions. One common method is to react diethyl oxalate with bromine in the presence of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-bromo-2-fluoro-3-oxobutanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form diethyl 2-fluoro-3-oxobutanedioate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of diethyl 2-bromo-2-fluoro-3-oxobutanedioic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Diethyl 2-amino-2-fluoro-3-oxobutanedioate or diethyl 2-thio-2-fluoro-3-oxobutanedioate.
Reduction: Diethyl 2-fluoro-3-oxobutanedioate.
Oxidation: Diethyl 2-bromo-2-fluoro-3-oxobutanedioic acid.
Applications De Recherche Scientifique
Diethyl 2-bromo-2-fluoro-3-oxobutanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 2-bromo-2-fluoro-3-oxobutanedioate involves its reactivity with various nucleophiles and electrophiles. The presence of both bromine and fluorine atoms makes it a versatile intermediate in organic synthesis. The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups. This reactivity is exploited in the synthesis of complex molecules and pharmaceuticals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-bromo-3-oxobutanedioate: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
Diethyl 2-fluoro-3-oxobutanedioate: Lacks the bromine atom, which affects its reactivity and the types of reactions it can undergo.
Diethyl 2-chloro-2-fluoro-3-oxobutanedioate: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
Diethyl 2-bromo-2-fluoro-3-oxobutanedioate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and make it a valuable intermediate in organic synthesis. Its dual halogenation allows for a wider range of chemical transformations compared to similar compounds .
Propriétés
Numéro CAS |
2707-82-6 |
|---|---|
Formule moléculaire |
C8H10BrFO5 |
Poids moléculaire |
285.06 g/mol |
Nom IUPAC |
diethyl 2-bromo-2-fluoro-3-oxobutanedioate |
InChI |
InChI=1S/C8H10BrFO5/c1-3-14-6(12)5(11)8(9,10)7(13)15-4-2/h3-4H2,1-2H3 |
Clé InChI |
QCXOQJVDTYDTCT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C(C(=O)OCC)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate](/img/structure/B13674927.png)











![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)
